molecular formula C13H15NO3 B11783837 Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate

Cat. No.: B11783837
M. Wt: 233.26 g/mol
InChI Key: XDVYPDLNVFZRRV-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H15NO3 It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate typically involves the reaction of benzylamine with 4-methyl-2-oxopyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyrrolidine derivatives .

Scientific Research Applications

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features.

    Pyrrolidine-2,5-diones: Compounds with two oxo groups on the pyrrolidine ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate is unique due to the presence of the benzyl group and the specific substitution pattern on the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles current findings on its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with similar compounds.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, potentially inhibiting enzymes or receptors that play critical roles in cell signaling pathways related to proliferation and apoptosis. Although detailed pathways remain under investigation, preliminary studies suggest modulation of key signaling cascades may be involved.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, a study utilizing the A549 human lung adenocarcinoma model demonstrated that derivatives of 5-oxopyrrolidine exhibited varying degrees of cytotoxicity. The compound was tested alongside cisplatin, a standard chemotherapeutic agent, revealing significant structure-dependent anticancer activity. At a concentration of 100 µM over 24 hours, certain derivatives showed reduced viability in A549 cells, indicating potential for further development as anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

CompoundA549 Cell Viability (%)IC50 (µM)Notes
This compound78–86N/AWeak activity compared to others
Compound with 4-chlorophenyl substitution64N/AEnhanced activity
Compound with 4-bromophenyl substitution61N/AEnhanced activity
Compound with 4-dimethylamino substitutionSignificantly lower than controlN/AMost potent activity

Antimicrobial Activity

In addition to its anticancer potential, this compound has been assessed for antimicrobial properties against various pathogens. Studies indicate that while some derivatives displayed no significant antimicrobial activity against Gram-negative bacteria (MIC > 64 µg/mL), the exploration of structural modifications may enhance efficacy against multidrug-resistant strains .

Comparative Studies

Comparative analyses with structurally similar compounds have revealed unique properties associated with this compound. Its specific substitution pattern on the pyrrolidine ring contributes to distinct chemical reactivity and biological profiles. For example, compounds like Methyl 1-benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate exhibit different selectivity and reactivity in biological assays .

Table 2: Comparison of Biological Activities Among Similar Compounds

CompoundAnticancer ActivityAntimicrobial Activity
This compoundModerateLow
Methyl 1-benzyl-3-methyl-2-oxopyrrolidine-3-carboxylateHighModerate
Benzyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylateLowHigh

Case Studies and Research Findings

Several case studies have illustrated the potential applications of this compound in therapeutic contexts. One notable study focused on its effects on lipid metabolism, where it was found to inhibit fatty acid and sterol biosynthesis effectively. This suggests its potential utility as an antilipidemic agent, further warranting exploration in metabolic disorders .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C13H15NO3/c1-10-7-12(15)14(8-10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3

InChI Key

XDVYPDLNVFZRRV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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